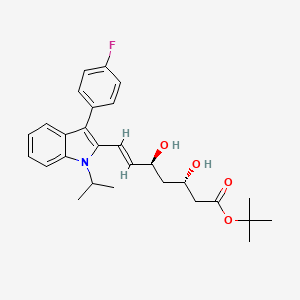

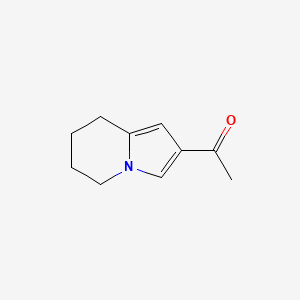

2-Acetyl-5,6,7,8-tetrahydroindolizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Acetyl-5,6,7,8-tetrahydroindolizine” is a structurally novel alkaloid . It is synthesized from the cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester produces 6,7-dihydroindolizin-8(5H)-one . This is then formylated at C-3 followed by reduction to afford polygonatine A . Acetylation of this alkaloid followed by displacement of the acetate with ethanol yields “this compound”, possibly via an azafulvenium cation .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester . The formation of “this compound” is explainable by an electrophilic attack of the carbonyl group on the C5 pyrrole carbon atom via the corresponding dihydroindolizine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclisation, formylation, reduction, and acetylation . These reactions are facilitated by the use of rhodium-catalyzed hydroformylation .Physical and Chemical Properties Analysis

The average mass of “this compound” is 121.180 Da and the monoisotopic mass is 121.089149 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations :

- Domino reaction sequences in rhodium-catalyzed hydroformylation : A study demonstrated that 3-acetyl-1-allylpyrrole, under hydroformylation conditions with a rhodium catalyst, produces an equimolar mixture of isomeric 5,6,7,8-tetrahydroindolizines (Rocchiccioli, Settambolo, & Lazzaroni, 2005).

- Single-step synthesis via annulation : An expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved through annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds (Capomolla, Lim, & Zhang, 2015).

Biological and Pharmacological Applications :

- Biologically Active Indolizine Derivatives : Indolizine derivatives, including 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, have shown various biological activities such as anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and central nervous system depressant activities (Antonini, Claudi, Gulini, Micossi, & Venturi, 1977).

- Synthesis of Tetrahydroindolizines for Alzheimer's Treatment : A series of 5-amino-5,6,7,8-tetrahydroquinolinones, related to huperzine A, were synthesized and found to be acetylcholinesterase inhibitors, potentially useful in Alzheimer's disease treatment (Fink et al., 1995).

Environmental and Analytical Applications :

- Detection of Hydrazine : A near-infrared fluorescence probe for hydrazine, based on the structure-emission property relationships of NIR dyes containing an acetyl group, was developed for sensitive detection of hydrazine in both biological and environmental sciences (Zhang et al., 2015).

Propiedades

IUPAC Name |

1-(5,6,7,8-tetrahydroindolizin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNIBBSPHQPTTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2CCCCC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)